molecular formula C11H10N2O5S B2733029 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid CAS No. 851116-24-0

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid

Cat. No.: B2733029
CAS No.: 851116-24-0
M. Wt: 282.27
InChI Key: XETUPPRSTFARBA-UHFFFAOYSA-N
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Description

3-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid (molecular formula: C₁₁H₁₀N₂O₅S) is a sulfonamide derivative featuring a benzoic acid moiety at the 3-position of the benzene ring and a sulfamoyl group linked to a 5-methyl-1,2-oxazole ring. Its structure is characterized by the following key attributes:

  • SMILES: CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
  • InChIKey: XETUPPRSTFARBA-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for adducts include 160.0 Ų for [M+H]⁺ and 161.6 Ų for [M-H]⁻, suggesting moderate molecular volume and polarity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c1-7-5-10(12-18-7)13-19(16,17)9-4-2-3-8(6-9)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUPPRSTFARBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 5-methyl-1,2-oxazole with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 3-aminobenzoic acid under suitable conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the use of catalysts or base to facilitate the reaction.

Chemical Reactions Analysis

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid can be contextualized against related sulfonamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Key Functional Groups Biological Activity Synthesis Method Reference
This compound C₁₁H₁₀N₂O₅S Benzoic acid, sulfamoyl Not reported Not specified
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₇N₃O₅S₂ Benzenesulfonamide Antimicrobial Conventional reflux
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) C₁₈H₁₅N₃O₄S Benzamide Anticancer (assumed) Microwave/Reflux (91–97% yield)
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide C₁₂H₁₂ClN₃O₄S Chloroacetamide Not reported Not specified

Key Observations :

Functional Group Impact on Activity: The benzoic acid group in the target compound may enhance hydrogen-bonding interactions (e.g., with biological targets or crystal lattice motifs) compared to sulfonamide or benzamide derivatives. This could influence solubility, bioavailability, or crystallinity . Sulfonamide derivatives (e.g., ) exhibit antimicrobial activity, likely due to their structural mimicry of p-aminobenzoic acid (PABA), a folate biosynthesis intermediate .

Synthetic Efficiency :

  • Microwave synthesis (e.g., for 1b) achieves higher yields (97%) compared to conventional reflux (91%), suggesting a scalable approach for structurally related compounds .

The absence of a carboxylic acid group in analogs (e.g., benzenesulfonamide) may reduce acidity, altering pharmacokinetic properties like plasma protein binding .

Hydrogen Bonding and Crystallography :

  • The benzoic acid group in the target compound can form robust hydrogen-bonded networks (e.g., R₂²(8) motifs), as observed in similar sulfonamide crystals. Such patterns are critical for crystal engineering and drug formulation .

Biological Activity

3-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid (CAS Number: 851116-24-0) is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a benzoic acid moiety and a sulfamoyl group attached to a 5-methyl-1,2-oxazole ring. This article synthesizes available research findings related to its biological activity, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C₁₁H₁₀N₂O₅S
  • Molecular Weight : 282.27 g/mol
  • CAS Number : 851116-24-0

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds with sulfamoyl groups have shown antimicrobial properties, indicating potential efficacy against bacterial infections.
  • Anti-inflammatory Effects : The benzoic acid derivatives have been implicated in reducing inflammation through modulation of inflammatory pathways.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Ubiquitin-proteasome pathway (UPP) : Studies have indicated that benzoic acid derivatives can enhance the activity of the UPP, which is crucial for protein degradation and cellular homeostasis .
  • Autophagy-Lysosome Pathway (ALP) : The compound may also promote autophagic processes, contributing to its potential anti-aging effects by enhancing the clearance of damaged proteins and organelles .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
SulfamethoxazoleSulfamoyl groupAntimicrobial
4-Amino-N-(4-sulfamoylphenyl)benzamideSimilar phenyl-sulfamoyl structureAntimicrobial
Benzamide derivativesVarious substituents on benzamideAnti-inflammatory

The presence of the oxazole ring in this compound may confer unique interactions that enhance its pharmacological properties compared to simpler sulfonamide derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzoic acid derivatives, including this compound. For instance:

  • In Vitro Studies : Compounds derived from benzoic acid have shown promising results in enhancing proteasomal and lysosomal activities in cell-based assays. These studies indicate that such compounds could serve as modulators of cellular proteostasis .
  • Cytotoxicity Assessments : Evaluations conducted on various cancer cell lines demonstrated that certain derivatives exhibit low cytotoxicity while promoting beneficial cellular activities, highlighting their therapeutic potential without significant adverse effects .

Q & A

Basic: What is the molecular structure and key physicochemical properties of 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid?

Answer:
The compound has the molecular formula C₁₁H₁₀N₂O₅S , with a sulfamoyl group bridging a benzoic acid moiety and a 5-methyl-1,2-oxazole ring. Key structural features include:

  • SMILES : CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
  • InChIKey : XETUPPRSTFARBA-UHFFFAOYSA-N .
    Physicochemical properties (e.g., logP, solubility) can be predicted using computational tools like COSMO-RS or via experimental characterization (HPLC, NMR).

Basic: What synthetic routes are reported for preparing this compound?

Answer:
A common approach involves sulfamoylation of the oxazole ring with a benzoic acid derivative. For example:

Step 1 : React 5-methyl-1,2-oxazol-3-amine with chlorosulfonic acid to form the sulfamoyl chloride intermediate.

Step 2 : Couple the intermediate with 3-carboxybenzeneboronic acid under Suzuki-Miyaura conditions .
Validation : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and confirm purity using HPLC .

Advanced: How can solvent-free mechanochemical synthesis be optimized for derivatives of this compound?

Answer:
Mechanochemical synthesis (e.g., grinding in an agate mortar) avoids solvent use and enhances reaction efficiency:

  • Variables to optimize : Reaction time (15–20 minutes), stoichiometry (1:1 aldehyde:amine), and temperature (room temperature).
  • Key step : Reductive amination of intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with aldehydes .
    Validation : Use FT-IR to track imine formation and XRD for crystallinity assessment.

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 283.1) using ESI-MS .
  • NMR : Assign peaks for the oxazole ring (δ 2.4 ppm for methyl, δ 6.2 ppm for oxazole protons) and benzoic acid (δ 12.1 ppm for -COOH) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for purity analysis .

Advanced: How to resolve discrepancies between theoretical and experimental spectroscopic data?

Answer:
Discrepancies may arise from tautomerism or solvent effects. Strategies include:

Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Variable temperature NMR : Probe dynamic equilibria (e.g., sulfamoyl group rotation).

Orthogonal techniques : Validate via X-ray crystallography or IR spectroscopy .

Advanced: What strategies are effective for studying its coordination chemistry with metal ions?

Answer:

  • Synthesis of metal complexes : React the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol/water under reflux.
  • Characterization : Use UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and EPR (for paramagnetic ions) .
  • Stoichiometry determination : Employ Job’s method or molar ratio plots via spectrophotometry.

Basic: What are the solubility profiles of this compound in common solvents?

Answer:
The compound is polar due to the sulfamoyl and carboxylic acid groups:

  • High solubility : DMSO, methanol.
  • Low solubility : Hexane, chloroform.
    Quantitative analysis : Perform shake-flask experiments with HPLC quantification .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

  • Protocol : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.
  • Analysis : Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Key considerations : Degradation products (e.g., hydrolysis of the oxazole ring) can be identified using LC-MS .

Advanced: How can computational methods predict its reactivity in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Use Gaussian to model transition states and calculate activation energies for sulfamoyl group substitution.
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Validation : Compare with experimental kinetic data (e.g., rate constants in DMF/water).

Advanced: What challenges arise in scaling up synthesis while maintaining purity?

Answer:

  • Key challenges : Exothermic reactions during sulfamoylation, byproduct formation.
  • Mitigation : Use flow chemistry for controlled heat dissipation and inline purification (e.g., scavenger resins).
  • Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy for quality control .

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